5-bromo-6-(trifluoromethyl)-1H-indazole
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Overview
Description
5-Bromo-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(trifluoromethyl)-1H-indazole typically involves the bromination and trifluoromethylation of an indazole precursor. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols that ensure high yield and purity. Techniques such as regioselective trifluoromethoxylation and palladium-catalyzed cross-coupling reactions are often employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) and trifluoromethyl iodide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds .
Scientific Research Applications
5-Bromo-6-(trifluoromethyl)-1H-indazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 5-bromo-6-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Another compound with similar substituents but a different core structure.
5-Bromo-2-(methylthio)benzo[d]thiazole: Features a bromine atom and a methylthio group on a benzo[d]thiazole ring.
Uniqueness
5-Bromo-6-(trifluoromethyl)-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C8H4BrF3N2 |
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Molecular Weight |
265.03 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-1-4-3-13-14-7(4)2-5(6)8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
PPBOONKASIFYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)C(F)(F)F |
Origin of Product |
United States |
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